Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Overview
Description
Preparation Methods
The synthesis of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate typically involves the reaction of specific starting materials under controlled conditions. One common synthetic route includes the cyclization of appropriate precursors in the presence of catalysts and solvents . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings . The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrrole derivatives: These compounds also have a pyrrole ring and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for particular applications in research and industry .
Properties
IUPAC Name |
ethyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9;;/h7,10-11H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFUOFXQGCUCED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CNCC1CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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